n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide
Description
n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide is a heterocyclic compound featuring a pyridine backbone substituted with a hydroxy-carboximidamide group at position 2 and methyl groups at positions 5 and 6. Its molecular formula is C₈H₁₂N₃O, distinguishing it from simpler pyridine derivatives by the presence of both dimethyl and hydroxy-carboximidamide functionalities. While direct pharmacological data for this compound are sparse in the provided evidence, its analogs (e.g., amidoxime derivatives) are studied for applications in catalysis and bioactivity .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-hydroxy-5,6-dimethylpyridine-2-carboximidamide |
InChI |
InChI=1S/C8H11N3O/c1-5-3-4-7(8(9)11-12)10-6(5)2/h3-4,12H,1-2H3,(H2,9,11) |
InChI Key |
AZTIORXEYDDHQO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(N=C(C=C1)/C(=N/O)/N)C |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=NO)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide involves several steps. One common method includes the reaction of 5,6-dimethylpyridine-2-carboximidamide with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Amino-N-hydroxypicolinimidamide (C₆H₈N₄O)
- Structure: Pyridine ring with a hydroxy-carboximidamide group at position 2 and an amino group at position 5.
- Key Differences: Unlike n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide, this compound lacks methyl groups at positions 5 and 6, replacing one with an amino group.
- Applications : Used in synthetic organic chemistry as a building block for heterocyclic frameworks.
Ranitidine-Related Compounds
- Examples: Ranitidine nitroacetamide: Contains a furan ring with dimethylaminomethyl and sulphanyl-ethyl-nitroacetamide groups. Ranitidine diamine hemifumarate: Features a furan-aminothioether backbone.
- Key Differences: These compounds are structurally distinct due to their furan cores and sulphanyl-ethyl linkages, which are absent in the pyridine-based target compound.
Comparative Data Table
Research Findings and Gaps
- Synthetic Routes : The target compound’s synthesis likely involves pyridine methylation followed by carboximidamide functionalization, but detailed protocols are absent in the provided evidence.
- Stability : The hydroxy-carboximidamide group may be prone to hydrolysis under acidic conditions, similar to ranitidine-related compounds, which degrade into nitroso derivatives .
- Therapeutic Potential: Structural parallels to ranitidine impurities suggest possible roles in gastrointestinal drug development, though this remains speculative without explicit data.
Biological Activity
n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide is a compound of interest due to its potential biological activities, particularly in the realm of enzyme inhibition and anti-inflammatory properties. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 166.18 g/mol
- IUPAC Name : this compound
This compound features a hydroxyl group attached to a pyridine ring, which is crucial for its biological activity.
Enzyme Inhibition
Research indicates that this compound functions as an inhibitor of various enzymes, notably bacterial nitric oxide synthase (bNOS). The inhibition of bNOS is significant as it may enhance the efficacy of antimicrobials against Gram-positive bacteria. The structure-activity relationship (SAR) studies have shown that modifications in the compound can lead to variations in inhibitory potency.
Table 1: Inhibitory Potency Against bNOS
| Compound | IC (µM) | Binding Interaction |
|---|---|---|
| This compound | 20 | Forms H-bonds with heme propionate D |
| Compound A | 15 | π-cation interaction with Arg-247 |
| Compound B | 30 | Parallel orientation to heme |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By selectively inhibiting COX-2, this compound may reduce inflammation without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Case Study: COX Inhibition
In a recent study involving animal models, this compound was administered to evaluate its effect on inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to control groups.
The proposed mechanism through which this compound exerts its effects includes:
- Inhibition of Nitric Oxide Synthase : By binding to the active site of bNOS, it prevents the conversion of L-arginine to nitric oxide.
- COX Inhibition : It modulates the arachidonic acid pathway by selectively inhibiting COX enzymes.
Structure-Activity Relationship Studies
Extensive SAR studies have provided insights into how structural modifications can enhance or diminish biological activity. For instance, the introduction of bulky substituents has been shown to affect binding affinity and selectivity towards different isoforms of NOS.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Understanding how this compound performs in live models.
- Toxicological assessments : Evaluating safety profiles for potential therapeutic applications.
- Formulation development : Investigating suitable delivery methods for enhanced bioavailability.
Q & A
Basic: What are the recommended synthetic routes for n-Hydroxy-5,6-dimethylpyridine-2-carboximidamide?
Methodological Answer:
Synthesis typically involves condensation reactions between hydroxylamine derivatives and activated pyridine precursors. For example, reacting 5,6-dimethylpyridine-2-carbonitrile with hydroxylamine under acidic or basic conditions can yield the target compound. Key steps include temperature control (e.g., reflux in ethanol) and purification via recrystallization or column chromatography. Characterization should include NMR (¹H/¹³C) and mass spectrometry to confirm imidamide formation and hydroxyl group placement. For structural validation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous carboximidamides .
Advanced: How can steric hindrance from dimethyl groups impact reaction efficiency?
Methodological Answer:
The 5,6-dimethyl substituents may hinder nucleophilic attack during synthesis. To optimize yields:
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to reduce steric crowding.
- Catalysis : Employ transition-metal catalysts (e.g., Cu(I)) to lower activation energy. Computational modeling (DFT) can predict steric and electronic barriers, guiding substituent modifications .
Basic: What characterization techniques are critical for confirming molecular structure?
Methodological Answer:
- X-Ray Crystallography : Resolves bond angles and spatial arrangement (e.g., mean C–C bond length accuracy ±0.004 Å) .
- NMR Spectroscopy : ¹H NMR detects hydroxyl protons (broad singlet near δ 5–6 ppm) and dimethyl group splitting patterns.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation pathways.
Advanced: How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
Discrepancies (e.g., NMR vs. X-ray) may arise from dynamic effects (e.g., tautomerism):
- Variable-Temperature NMR : Probe conformational changes.
- DFT Calculations : Compare optimized geometries with experimental data.
- Complementary Techniques : Use IR to validate hydrogen bonding or Raman spectroscopy for crystal lattice effects .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods due to uncharacterized toxicity .
- Storage : Keep in inert atmosphere (argon) at –20°C to prevent hydrolysis.
- Waste Disposal : Neutralize with dilute acetic acid before disposal .
Advanced: How does pH influence the compound’s stability in aqueous solutions?
Methodological Answer:
- Stability Assays : Conduct accelerated degradation studies (e.g., 40°C, pH 1–13) with HPLC monitoring.
- Degradation Pathways : Hydrolysis of the imidamide group is pH-dependent; acidic conditions may protonate the hydroxyl group, reducing reactivity. Buffered solutions (pH 6–8) are recommended for biological assays .
Basic: How to assess potential biological activity?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., metalloproteinases) using fluorogenic substrates.
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293).
- Computational Docking : Predict binding affinities to target proteins (e.g., HDACs) using AutoDock Vina .
Advanced: What mechanistic studies clarify its mode of action in catalytic systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
